4'-Isocyanatobenzo-15-crown-5
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Overview
Description
4’-Isocyanatobenzo-15-crown-5 is a chemical compound with the molecular formula C15H19NO6. It is a derivative of benzo-15-crown-5, a type of crown ether known for its ability to form stable complexes with various cations. The compound is characterized by the presence of an isocyanate group (-N=C=O) attached to the benzene ring of the crown ether structure. This unique structure allows it to interact with a variety of metal ions and organic molecules, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Isocyanatobenzo-15-crown-5 typically involves a multi-step process:
Preparation of Benzo-15-crown-5: This is usually synthesized via a modified Williamson ether synthesis, where ethylene oxide oligomers are cyclized in the presence of a base.
Functionalization: The benzo-15-crown-5 is then functionalized by introducing a formyl group to the benzene ring, forming 4’-formylbenzo-15-crown-5.
Industrial Production Methods
Industrial production of 4’-Isocyanatobenzo-15-crown-5 follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps to ensure high yield and purity. Techniques such as column chromatography and recrystallization are commonly employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
4’-Isocyanatobenzo-15-crown-5 undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Complexation Reactions: The crown ether moiety can form stable complexes with metal cations, enhancing its solubility and reactivity in organic solvents.
Common Reagents and Conditions
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form carbamates.
Metal Salts: Form complexes with the crown ether moiety under mild conditions.
Major Products
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Metal Complexes: Formed from the interaction with metal cations.
Scientific Research Applications
4’-Isocyanatobenzo-15-crown-5 has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4’-Isocyanatobenzo-15-crown-5 primarily involves its ability to form stable complexes with metal ions. The crown ether moiety provides a cavity that can encapsulate metal cations, stabilizing them through electrostatic interactions and coordination bonds. This complexation enhances the solubility and reactivity of the metal ions, facilitating various chemical and biological processes .
Comparison with Similar Compounds
Similar Compounds
Benzo-15-crown-5: Lacks the isocyanate group but shares the crown ether structure.
Dibenzo-18-crown-6: A larger crown ether with two benzene rings, offering a larger cavity for complexation.
4’-Formylbenzo-15-crown-5: A precursor to 4’-Isocyanatobenzo-15-crown-5, containing a formyl group instead of an isocyanate group.
Uniqueness
4’-Isocyanatobenzo-15-crown-5 is unique due to the presence of the isocyanate group, which allows it to undergo additional chemical reactions compared to its analogs. This functional group enhances its versatility in forming various derivatives and complexes, making it valuable in a broader range of applications .
Properties
CAS No. |
83935-62-0 |
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Molecular Formula |
C15H19NO6 |
Molecular Weight |
309.31 g/mol |
IUPAC Name |
17-isocyanato-2,5,8,11,14-pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-triene |
InChI |
InChI=1S/C15H19NO6/c17-12-16-13-1-2-14-15(11-13)22-10-8-20-6-4-18-3-5-19-7-9-21-14/h1-2,11H,3-10H2 |
InChI Key |
YJNIAJAKNITJDO-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCOC2=C(C=C(C=C2)N=C=O)OCCOCCO1 |
Origin of Product |
United States |
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